molecular formula C16H15ClF2N2O3S B147183 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide CAS No. 708219-39-0

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Cat. No. B147183
M. Wt: 388.8 g/mol
InChI Key: WAOBCCBUTHNTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including esterification, substitution reactions, and the formation of specific moieties like oxadiazole rings . For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting with 4-chlorophenoxyacetic acid, followed by esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide and potassium hydroxide . The Dakin–West reaction is another method mentioned for synthesizing β-acetamido carbonyl compounds, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by intramolecular hydrogen bonding and specific conformations. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular hydrogen bonding with the S(6) motif and intermolecular C—H⋯O interactions . Similarly, the conformation of the N—H bond in 2-Chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group, which is a common feature in acetanilides .

Chemical Reactions Analysis

The chemical reactions of acetamide derivatives can include solvatochromic effects, as observed in the UV–vis spectrophotometry studies of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, where the compound showed different behaviors in solvents of varying polarity . This indicates that the compound may also exhibit similar solvatochromic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the dipole moment method and quantum chemical calculations were used to study the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, which revealed the existence of preferred conformers . The optical properties, such as solvatochromism, are also significant, as they can be affected by the solvent's polarity .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

  • The related molecules have been synthesized and studied for their vibrational spectra and electronic properties. These studies are crucial for understanding the photochemical and thermochemical properties, which are relevant for applications like photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Synthesis and Pharmacological Evaluation

  • Different derivatives have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. These studies contribute to the understanding of the compound's use in drug development and pharmacology (Nafeesa et al., 2017).

Conformational and Structural Analysis

  • Investigations into the conformations of similar compounds have been conducted, providing insights into their structural properties, which are essential for understanding their chemical behavior and potential applications (Ishmaeva et al., 2015).

Molecular Docking and Binding Interactions

  • Molecular docking studies have been performed to understand the binding interactions of analyzed ligands with specific proteins. This research is valuable for drug design and understanding how these compounds interact at the molecular level (Mary et al., 2020).

Comparative Metabolism Studies

  • Comparative studies of the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes have been conducted. Such studies are crucial for understanding the metabolic pathways and potential toxicity of these compounds (Coleman et al., 2000).

Hydrogen Bond Studies

  • Research on the hydrogen bond formation in substituted compounds contributes to the understanding of their chemical properties and potential for forming stable structures, which is important in materials science and drug design (Romero & Margarita, 2008).

Therapeutic Effects

  • Investigations into the therapeutic efficacy of novel derivatives in treating diseases like Japanese encephalitis have been conducted, highlighting the potential medical applications of these compounds (Ghosh et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


Please consult a professional chemist or a reliable source for accurate and detailed information. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBCCBUTHNTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

CAS RN

708219-39-0
Record name 708219-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Reactant of Route 2
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.